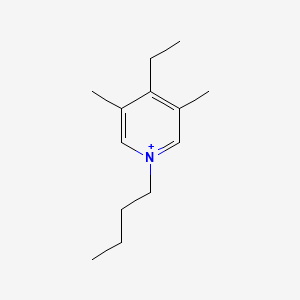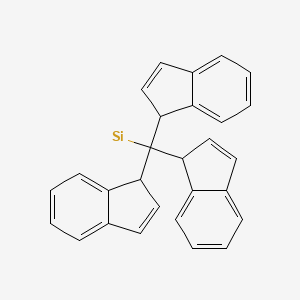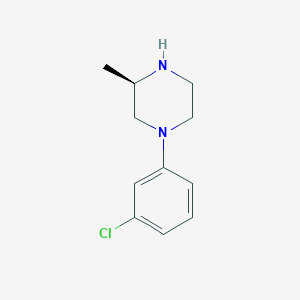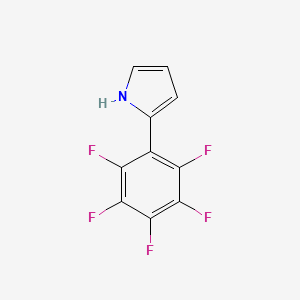
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium is a quaternary ammonium compound with a pyridine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium typically involves the alkylation of 4-ethyl-3,5-dimethylpyridine with butyl halides under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered alkyl groups.
Substitution: New quaternary ammonium compounds with different alkyl or aryl groups.
科学研究应用
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form ionic liquids.
Industry: Utilized in the production of ionic liquids for use in electrochemical applications and as solvents in green chemistry.
作用机制
The mechanism of action of 1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-4-methylpyridinium bromide
- 1-Butyl-3,5-dimethylpyridinium
Uniqueness
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific ionic liquid characteristics, such as high thermal stability and low viscosity.
属性
CAS 编号 |
142338-58-7 |
|---|---|
分子式 |
C13H22N+ |
分子量 |
192.32 g/mol |
IUPAC 名称 |
1-butyl-4-ethyl-3,5-dimethylpyridin-1-ium |
InChI |
InChI=1S/C13H22N/c1-5-7-8-14-9-11(3)13(6-2)12(4)10-14/h9-10H,5-8H2,1-4H3/q+1 |
InChI 键 |
GVHLHUNXNUKJPY-UHFFFAOYSA-N |
规范 SMILES |
CCCC[N+]1=CC(=C(C(=C1)C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)

![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)




